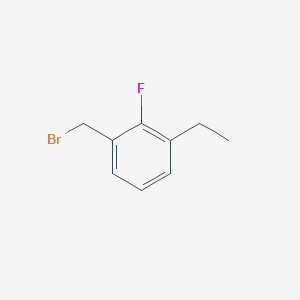
(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring substituted with isopropyl and methyl groups, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boron-containing reagent. One common method is the reaction of 1-isopropyl-4-methyl-1H-pyrazole with triisopropyl borate under specific conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acid Derivatives: Depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Boronic acids are known to interact with biological molecules, making them candidates for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Methyl-4-pyrazoleboronic acid pinacol ester: A derivative with a pinacol ester group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring.
Uniqueness: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the isopropyl group may enhance its stability and interaction with other molecules compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C7H13BN2O2 |
|---|---|
Poids moléculaire |
168.00 g/mol |
Nom IUPAC |
(4-methyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5,11-12H,1-3H3 |
Clé InChI |
AIKZAGWGBZXAPL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NN1C(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
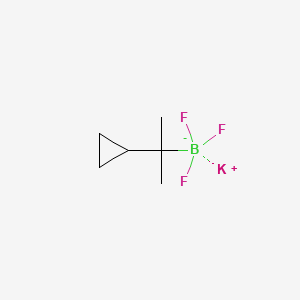
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
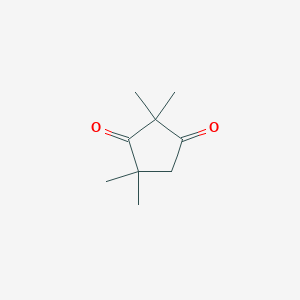
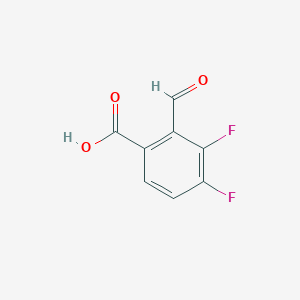
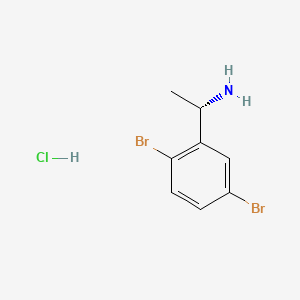
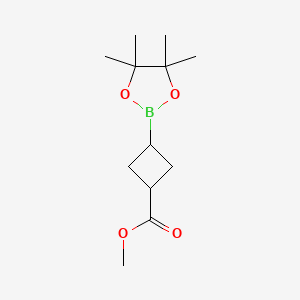
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
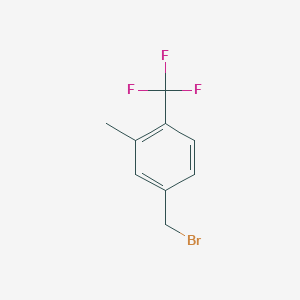
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)
